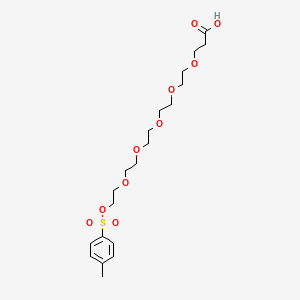
Tos-PEG6-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tos-PEG6-acid: is a compound that contains a tosyl group and a terminal carboxylic acid. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can easily react with primary and secondary amines to form stable amide bonds in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide . The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG6-acid involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride to introduce the tosyl group. The terminal hydroxyl group of polyethylene glycol is first activated and then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting tosylated polyethylene glycol is then further reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Tos-PEG6-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines through nucleophilic substitution reactions
Amide Bond Formation: The terminal carboxylic acid reacts with primary and secondary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in the presence of a base such as triethylamine
Amide Bond Formation: Activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are used to facilitate the reaction between the carboxylic acid and amines
Major Products:
Scientific Research Applications
Chemistry: Tos-PEG6-acid is widely used in the field of chemistry for the synthesis of various polyethylene glycol derivatives. Its ability to form stable amide bonds makes it a valuable reagent for the modification of peptides and proteins .
Biology: In biological research, this compound is used for the PEGylation of biomolecules. PEGylation improves the solubility, stability, and bioavailability of proteins and peptides, making them more suitable for therapeutic applications .
Medicine: this compound is used in the development of drug delivery systems. The PEGylation of drugs enhances their pharmacokinetics and reduces immunogenicity, leading to improved therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of various polyethylene glycol-based materials. Its ability to form stable amide bonds makes it a valuable reagent for the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of Tos-PEG6-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary and secondary amines. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications .
Comparison with Similar Compounds
Tos-PEG4-acid: Similar to Tos-PEG6-acid but with a shorter polyethylene glycol spacer.
Tos-PEG8-acid: Similar to this compound but with a longer polyethylene glycol spacer.
Tos-PEG12-acid: Similar to this compound but with an even longer polyethylene glycol spacer
Uniqueness: this compound is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. The presence of both the tosyl group and the terminal carboxylic acid allows for versatile chemical modifications, making it a valuable reagent in various fields of research and industry .
Properties
Molecular Formula |
C20H32O10S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O10S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-20(21)22/h2-5H,6-17H2,1H3,(H,21,22) |
InChI Key |
ZCYKJYDCRMDDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



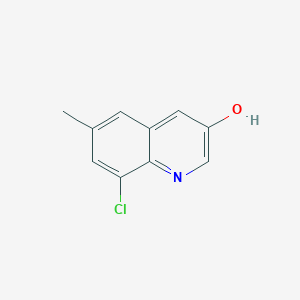
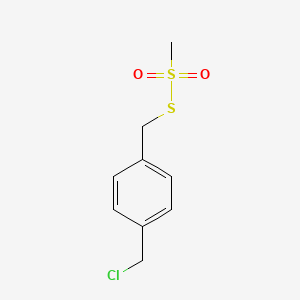
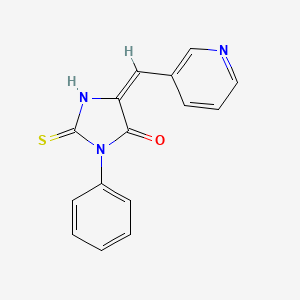


![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)

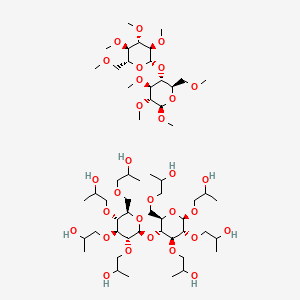
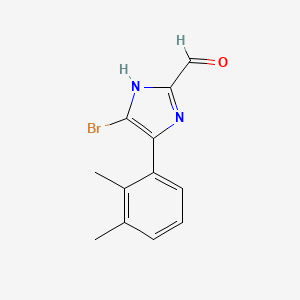


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)
